
2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone
説明
2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone is an organic compound with the molecular formula C10H6F3NOS2 . It is a part of the Thermo Scientific Chemicals product portfolio .
Synthesis Analysis
There is a reported synthesis of a similar compound, where a mixture of 2-thioxo-3-(3-trifluoromethyl phenyl)-4-thiazolidinone was refluxed with 4-carboxybenzaldehyde and a drop of piperidine in absolute ethanol .Molecular Structure Analysis
The IUPAC name for this compound is 2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one . The molecular structure can be represented by the SMILES notation: FC(F)(F)C1=CC=CC(=C1)N1C(=O)CSC1=S .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 301.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 58.4±0.4 cm3, and it has a polar surface area of 64 Å2 .科学的研究の応用
Synthesis and Characterization
A new series of 2,3-disubstituted quinazolinones, including 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone, was synthesized to explore their potential bioactivities. These compounds underwent various reactions to yield derivatives that exhibited promising anti-inflammatory activities. This foundational research provides insight into the chemical versatility and potential therapeutic applications of these compounds (Mahmoud et al., 2012).
Biological Activities
The synthesized compounds, including variants of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone, demonstrated significant analgesic activity. This activity was showcased through in vitro studies, highlighting the potential of these compounds in pain management applications (Osarumwense Peter Osarodion, 2023).
Antimicrobial and Antifungal Properties
Studies on derivatives of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone revealed notable antimicrobial activity. This includes the synthesis of compounds from visnagenone or khellinone, leading to derivatives that displayed excellent growth inhibition of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Abu‐Hashem, 2018).
Antitumor Potential
The exploration of quinazolinone derivatives for antitumor properties is an active area of research. Compounds synthesized from 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone and related structures were evaluated for their cytotoxicity against cancer cell lines, showcasing the therapeutic potential of these compounds in oncology (Mohammadhosseini et al., 2017).
Analgesic and Anti-Inflammatory Activities
Further research into the pharmacological properties of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone derivatives uncovered their analgesic and anti-inflammatory potential. This suggests their applicability in developing new therapies for managing pain and inflammation (Lakshmi et al., 2014).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)9-4-3-5-10(8-9)20-13(21)11-6-1-2-7-12(11)19-14(20)22/h1-8H,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDGVQAVUZOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230873 | |
| Record name | 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
81066-86-6 | |
| Record name | NSC 209934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081066866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003107244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-THIOXO-3-(3-(TRIFLUOROMETHYL)PHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W4SU00GX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
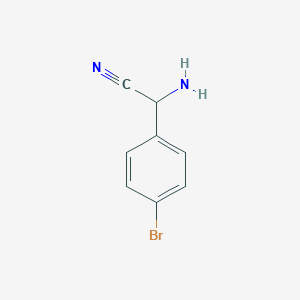
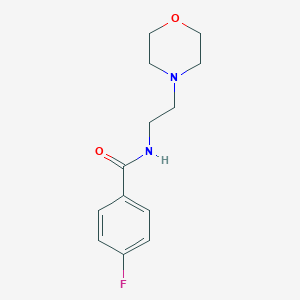
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
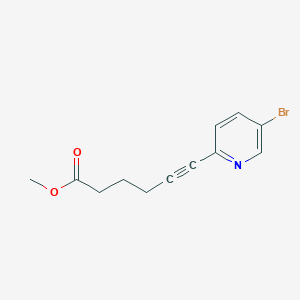
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
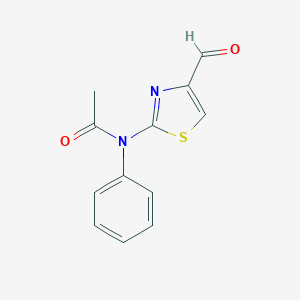
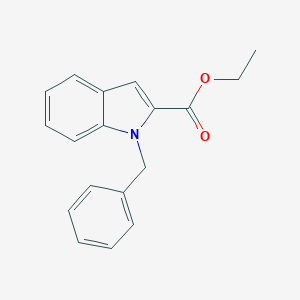
![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)
![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
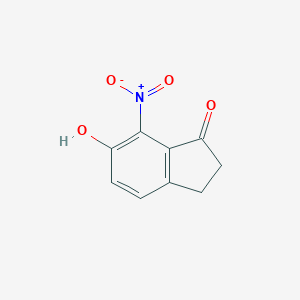
![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)